

# A Technical Guide to Bromo-PEG3-azide: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Bromo-PEG3-azide

Cat. No.: B606391

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and molecular structure of **Bromo-PEG3-azide**, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

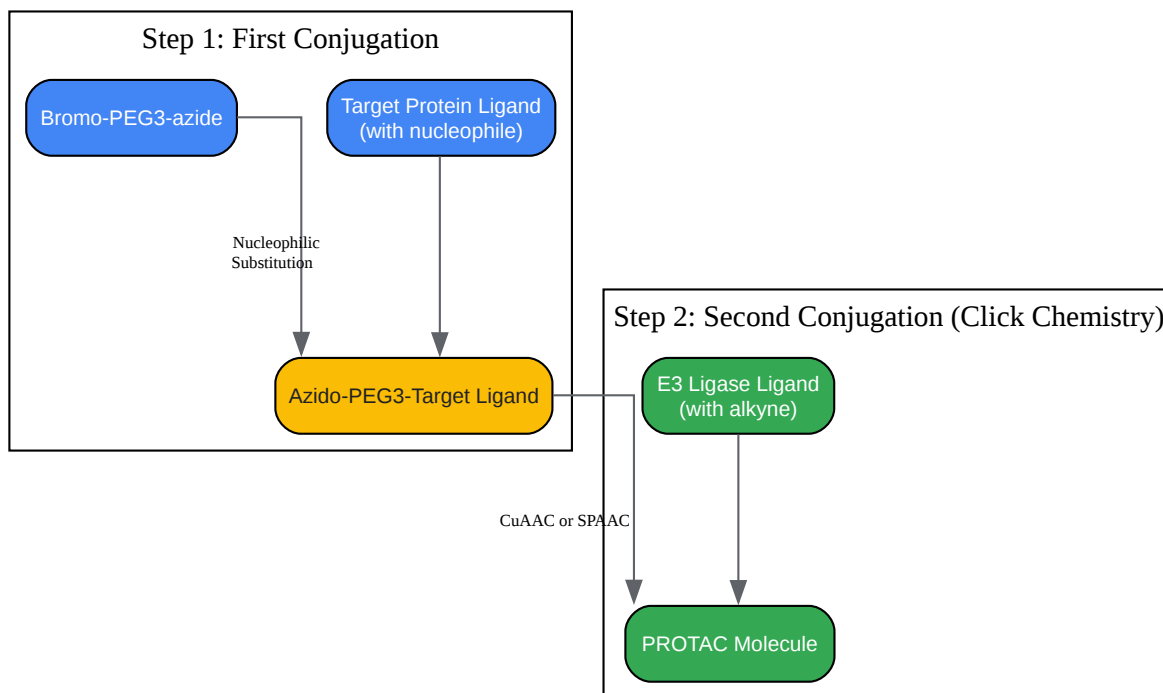
## Core Molecular Data

**Bromo-PEG3-azide** is a polyethylene glycol (PEG) derivative featuring a terminal bromide and an azide group. The PEG chain enhances solubility in aqueous solutions, a crucial feature for biological applications. The azide moiety allows for covalent modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The bromide acts as a reactive leaving group, amenable to nucleophilic substitution reactions.

Property	Value	Source
Molecular Formula	C8H16BrN3O3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	282.14 g/mol	
IUPAC Name	1-azido-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane	
CAS Number	1446282-43-4	
Purity	>90-98% (varies by supplier)	
Appearance	Colorless to light orange/yellow clear liquid	
Solubility	Soluble in DMSO, DCM, DMF, THF, acetonitrile	

## Molecular Structure and Connectivity

The structure of **Bromo-PEG3-azide** is characterized by a flexible three-unit polyethylene glycol (PEG) spacer. This hydrophilic chain separates the two reactive functional groups: a bromo group at one terminus and an azide group at the other. This distinct separation allows for controlled, stepwise conjugation reactions.



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